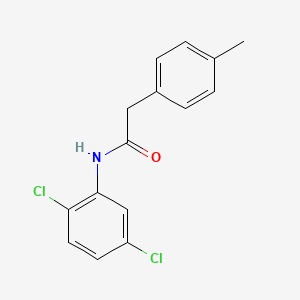
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide, also known as CHH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, as well as inhibit the growth of certain cancer cells. However, it has also been shown to have some toxic effects on the body at higher doses, making it important to carefully monitor its use.
实验室实验的优点和局限性
One of the major advantages of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide is its potential for use in various fields due to its anti-inflammatory and analgesic properties. However, one of the major limitations is its toxicity at higher doses, which can make it difficult to use in certain experiments. Additionally, its synthesis can be challenging, making it important to carefully control the reaction conditions.
未来方向
There are several potential future directions for the study of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide. One potential direction is to explore its potential as a treatment for various diseases such as arthritis and cancer. Another potential direction is to further investigate its insecticidal properties for use in agriculture. Additionally, further research could be done to better understand its mechanism of action and potential toxic effects. Overall, this compound has significant potential for use in various fields and further research is needed to fully explore its potential.
合成方法
The synthesis of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide involves the reaction of cyclohexyl isocyanate with N-phenyl-2-hydrazinoacetamide in the presence of a catalyst. This reaction results in the formation of this compound, which is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, this compound has been shown to have insecticidal properties and can be used as a pesticide. In materials science, this compound has been used as a building block for the synthesis of various other compounds.
属性
IUPAC Name |
N'-(cyclohexylideneamino)-N-phenylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15(17-13-7-3-1-4-8-13)11-12-16(21)19-18-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUXLFDZQPTKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CCC(=O)NC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)




![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)


![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)